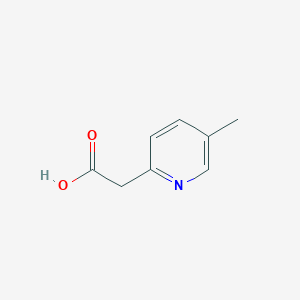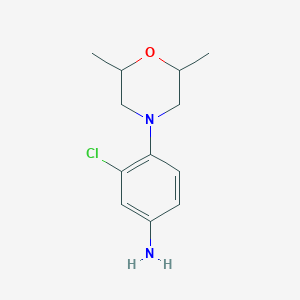
N-(5-Amino-2-fluorophenyl)-2,4-dichlorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(5-Amino-2-fluorophenyl)-2-phenoxypropanamide” is a product for proteomics research . Its molecular formula is C15H15FN2O2 and its molecular weight is 274.3 .
Physical And Chemical Properties Analysis
“N-(5-Amino-2-fluorophenyl)-2-phenoxypropanamide” has a molecular formula of C15H15FN2O2 and a molecular weight of 274.3 .
Wissenschaftliche Forschungsanwendungen
Antibacterial Applications
N-(5-Amino-2-fluorophenyl)-2,4-dichlorobenzamide and related compounds have shown significant potential in antibacterial applications. For instance, compounds with similar structures have exhibited potent antibacterial activities against both Gram-positive and Gram-negative bacteria. A study by Kuramoto et al. (2003) highlighted the synthesis of compounds with potent antibacterial activities, surpassing even some established antibiotics in efficacy against certain bacterial strains (Kuramoto et al., 2003). Similarly, Holla et al. (2003) reported the synthesis of fluorine-containing thiadiazolotriazinones, demonstrating their potential as antibacterial agents (Holla, Bhat, & Shetty, 2003).
Anticancer Properties
Compounds with a structure similar to N-(5-Amino-2-fluorophenyl)-2,4-dichlorobenzamide have shown promise in anticancer research. Holla et al. (2001) synthesized a series of compounds with notable antibacterial and anticancer activities, with some showing significant effects against lung, breast, and CNS cancer cell lines (Holla et al., 2001). Additionally, research by Bhat et al. (2009) on triazole derivatives carrying a similar phenyl moiety revealed moderate to excellent in vitro antitumor activity against various cancer cell lines (Bhat et al., 2009).
Neuroprotective and Other Biological Activities
Studies have also explored the neuroprotective and other biological properties of compounds structurally related to N-(5-Amino-2-fluorophenyl)-2,4-dichlorobenzamide. For example, Rzeski et al. (2007) investigated the anticancer and neuroprotective activities of 2-amino-1,3,4-thiadiazole based compounds, finding them effective against tumor cells and neuroprotective in neuronal cell cultures (Rzeski, Matysiak, & Kandefer-Szerszeń, 2007).
Eigenschaften
IUPAC Name |
N-(5-amino-2-fluorophenyl)-2,4-dichlorobenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2FN2O/c14-7-1-3-9(10(15)5-7)13(19)18-12-6-8(17)2-4-11(12)16/h1-6H,17H2,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSNKTBVKLPSELZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)NC(=O)C2=C(C=C(C=C2)Cl)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2FN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


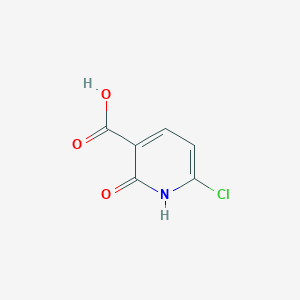

![Imidazo[1,2-a]pyridine-5-carboxylic acid](/img/structure/B1357386.png)
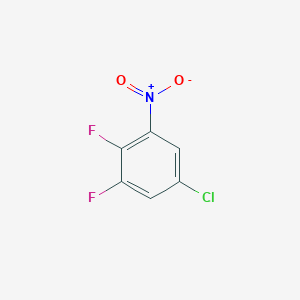

![Ethyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B1357392.png)

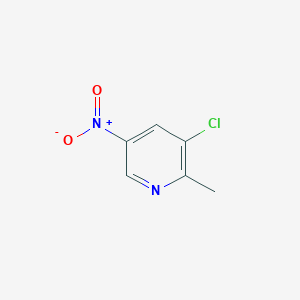
![2-[4-(4-Chlorobenzoyl)phenoxy]-2-methylpropanoyl chloride](/img/structure/B1357396.png)
![Benzoic acid, 4-[2-(2-propenyloxy)ethoxy]-](/img/structure/B1357398.png)
